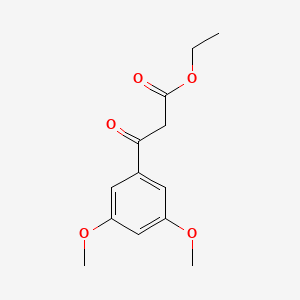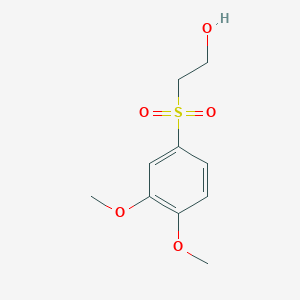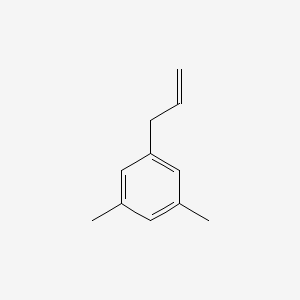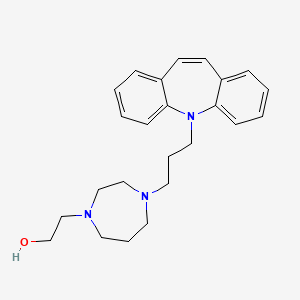
Homopipramol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Homopipramol is a tricyclic antidepressant and antipsychotic compound that was never marketed . It belongs to the class of dibenzazepines and is structurally related to other tricyclic antidepressants. The compound’s chemical formula is C24H31N3O, and it has a molar mass of 371.484 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Homopipramol involves multiple steps, starting from the appropriate dibenzazepine derivative. The key steps include:
Formation of the Dibenzazepine Core: This involves the cyclization of a biphenyl derivative to form the dibenzazepine core.
Alkylation: The dibenzazepine core is then alkylated with a suitable alkyl halide to introduce the propyl group.
Formation of the Diazepine Ring: The alkylated dibenzazepine is reacted with a diamine to form the diazepine ring.
Introduction of the Ethanol Group: Finally, the ethanol group is introduced through a reaction with ethylene oxide or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This would include:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions would be optimized for each step.
Purification: Techniques such as recrystallization, chromatography, and distillation would be employed to purify the final product.
Quality Control: Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry would be used to ensure the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Homopipramol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The dibenzazepine core can be reduced to form a dihydro derivative.
Substitution: The nitrogen atoms in the diazepine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a model compound for studying the reactivity of tricyclic antidepressants.
Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.
Medicine: Explored for its potential use as an antidepressant and antipsychotic agent.
Industry: Potential applications in the synthesis of other pharmacologically active compounds.
Mechanism of Action
Homopipramol exerts its effects by interacting with neurotransmitter systems in the brain. It primarily targets the serotonin and norepinephrine transporters, inhibiting their reuptake and increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced neurotransmission and alleviation of depressive and psychotic symptoms .
Comparison with Similar Compounds
Homopipramol is structurally similar to other tricyclic antidepressants such as:
Uniqueness
- This compound : Contains a diazepine ring, which is not present in many other tricyclic antidepressants.
- Imipramine and Amitriptyline : Lack the diazepine ring and have different side chain structures.
- Opipramol : Similar in structure but has different pharmacological properties and clinical applications .
This compound’s unique structure and pharmacological profile make it a compound of interest for further research and potential therapeutic applications.
Properties
CAS No. |
35142-68-8 |
|---|---|
Molecular Formula |
C24H31N3O |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)-1,4-diazepan-1-yl]ethanol |
InChI |
InChI=1S/C24H31N3O/c28-20-19-26-14-5-13-25(17-18-26)15-6-16-27-23-9-3-1-7-21(23)11-12-22-8-2-4-10-24(22)27/h1-4,7-12,28H,5-6,13-20H2 |
InChI Key |
AXJPNVUUDXTSOL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(C1)CCO)CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42 |
Canonical SMILES |
C1CN(CCN(C1)CCO)CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


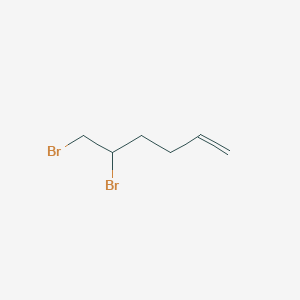
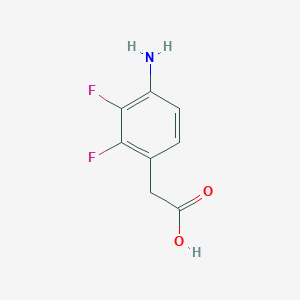

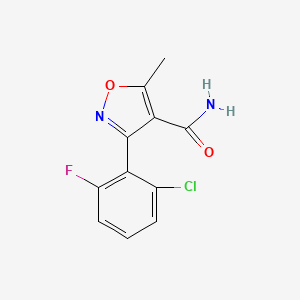
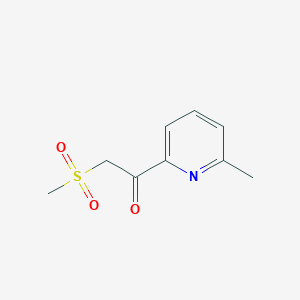
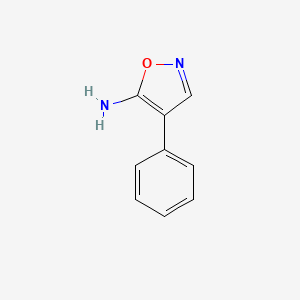
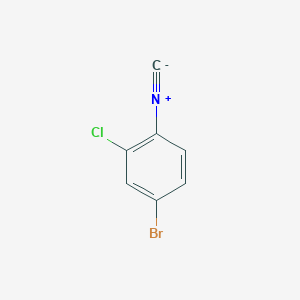
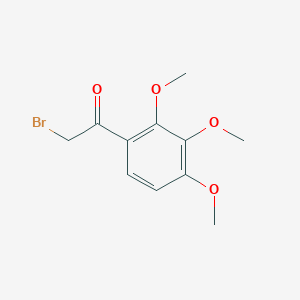
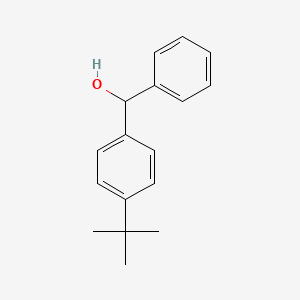
![[1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine](/img/structure/B1597936.png)
![2,6-Dimethoxy-4-[(1-phenylethylamino)methyl]phenol](/img/structure/B1597938.png)
